
1,11-Diiodoundecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,11-Diiodoundecane is an organic compound with the molecular formula C11H22I2 and a molecular weight of 408.107 g/mol . It is a linear alkane with iodine atoms attached to the first and eleventh carbon atoms. This compound is often used in organic synthesis and various chemical reactions due to its reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,11-Diiodoundecane can be synthesized through the iodination of 1,11-undecanediol. The reaction typically involves the use of iodine and a suitable oxidizing agent, such as phosphorus trichloride or red phosphorus, under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar iodination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
1,11-Diiodoundecane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups, such as amines or thiols, using appropriate reagents.
Reduction Reactions: The compound can be reduced to 1,11-undecane using reducing agents like lithium aluminum hydride.
Coupling Reactions: It can participate in coupling reactions to form larger molecules, such as in the synthesis of polymers.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate are commonly used.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of 1,11-diazoundecane or 1,11-dithioundecane.
Reduction: Formation of 1,11-undecane.
Coupling: Formation of polymers or larger organic molecules.
Wissenschaftliche Forschungsanwendungen
1,11-Diiodoundecane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of various functionalized compounds.
Biology: Employed in the synthesis of biologically active molecules and as a linker in bioconjugation reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,11-diiodoundecane primarily involves its reactivity due to the presence of iodine atoms. The iodine atoms can undergo nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,11-Dibromoundecane: Similar structure but with bromine atoms instead of iodine.
1,11-Dichloroundecane: Similar structure but with chlorine atoms instead of iodine.
1,11-Undecanediamine: Similar structure but with amine groups instead of iodine.
Uniqueness
1,11-Diiodoundecane is unique due to the presence of iodine atoms, which are larger and more polarizable than bromine or chlorine atoms. This makes the compound more reactive in certain chemical reactions, such as nucleophilic substitutions, compared to its brominated or chlorinated counterparts .
Eigenschaften
CAS-Nummer |
24613-66-9 |
|---|---|
Molekularformel |
C11H22I2 |
Molekulargewicht |
408.10 g/mol |
IUPAC-Name |
1,11-diiodoundecane |
InChI |
InChI=1S/C11H22I2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-11H2 |
InChI-Schlüssel |
WLXPSODYNNSNEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCI)CCCCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-bromophenyl)-N'-[2,2,2-trichloro-1-(formylamino)ethyl]thiourea](/img/structure/B11953771.png)
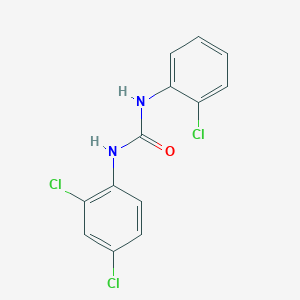
![1,4,5,6,7,11,16,17,18,19,19,20,20-Tridecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B11953781.png)
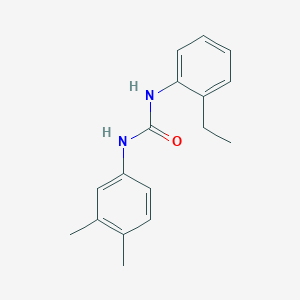
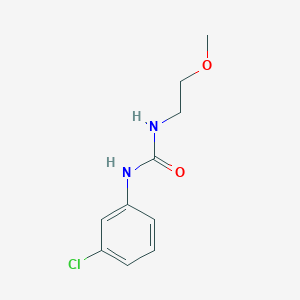

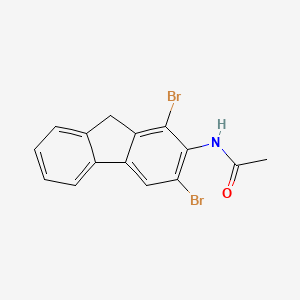
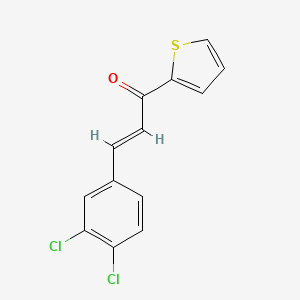
![1-cyano-N-(1-phenylethyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11953829.png)
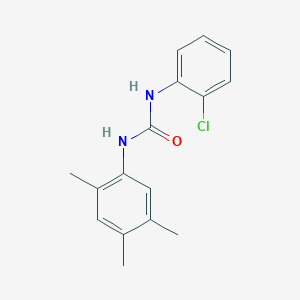


![N-(Benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B11953853.png)
